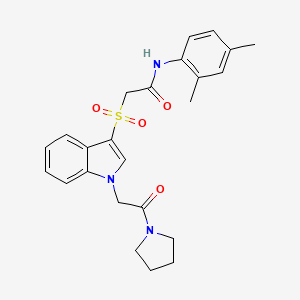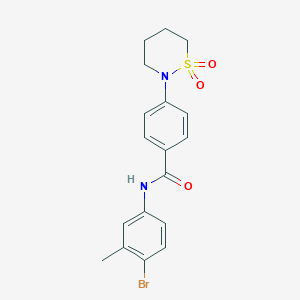
1-フェニル-2-(1H-1,2,4-トリアゾール-1-イル)エタン-1-オール
概要
説明
1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol is an organic compound that features a phenyl group, a triazole ring, and an ethanol moiety
科学的研究の応用
1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antifungal and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
Similar compounds have been found to target tubulin and have shown inhibitory activities against cancer cell lines .
Biochemical Pathways
Similar compounds have been found to inhibit the proliferation of cancer cells by inducing apoptosis , suggesting that this compound may also affect apoptosis-related pathways.
Result of Action
1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol and its related compounds have shown cytotoxic activities against certain cancer cell lines . Some of these compounds have demonstrated an obvious improvement in IC50 values and very weak cytotoxic effects toward normal cells compared with doxorubicin .
生化学分析
Biochemical Properties
The nitrogen atoms of the 1,2,4-triazole ring in 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol have been found to bind to the iron in the heme moiety of CYP-450, and its phenyl moieties have a key interaction in the active site of the enzyme . This interaction suggests that 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol could potentially influence biochemical reactions involving this enzyme.
Molecular Mechanism
It is known that the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450, suggesting a potential mechanism of action .
Metabolic Pathways
Its interaction with CYP-450 suggests that it may be involved in metabolic pathways regulated by this enzyme .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol typically involves the reaction of phenylacetylene with azides to form the triazole ring, followed by reduction to introduce the ethanol group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding ketone.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for electrophilic aromatic substitution.
Major Products:
Oxidation: 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone.
Reduction: Various triazole derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
類似化合物との比較
1-Phenyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-ol: Similar structure but with a different triazole ring.
1-Phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone: Contains an additional phenyl group on the triazole ring.
Uniqueness: 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol is unique due to its specific triazole ring configuration and the presence of an ethanol group, which imparts distinct chemical and biological properties compared to its analogs .
特性
IUPAC Name |
1-phenyl-2-(1,2,4-triazol-1-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c14-10(6-13-8-11-7-12-13)9-4-2-1-3-5-9/h1-5,7-8,10,14H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDWJLTZCWFWJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=NC=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
methanone](/img/structure/B2459397.png)



![3-{[(5-Methylfuran-2-yl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2459402.png)
![2-({9-benzyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2459404.png)


![4-(benzyloxy)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B2459410.png)




![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(pyrazine-2-carbonyl)piperidine-4-carboxamide](/img/structure/B2459420.png)
